3,3'-(Ethane-1,2-diyl)bis[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(Ethane-1,2-diyl)bis[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole] is a synthetic organic compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of two triazole rings connected by an ethane-1,2-diyl bridge, with each triazole ring substituted with a phenyl group and a methylsulfanyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Ethane-1,2-diyl)bis[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole] typically involves the following steps:
Formation of Triazole Rings: The triazole rings can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.
Substitution Reactions: The phenyl and methylsulfanyl groups are introduced through substitution reactions using suitable reagents such as phenyl halides and methylthiol.
Coupling Reaction: The two triazole rings are then coupled using an ethane-1,2-diyl bridge, which can be achieved through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the cyclization, substitution, and coupling reactions in a stepwise manner.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole rings or the phenyl groups, potentially leading to the formation of dihydrotriazoles or reduced phenyl derivatives.
Substitution: The compound can participate in various substitution reactions, such as nucleophilic or electrophilic aromatic substitution, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halides, sulfonates, and organometallic compounds are often employed in substitution reactions.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Dihydrotriazoles, reduced phenyl derivatives.
Substitution Products: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Material Science: It can be incorporated into polymers or other materials to enhance their properties, such as thermal stability and conductivity.
Biology
Antimicrobial Agents: The compound exhibits potential antimicrobial activity against various bacterial and fungal strains.
Enzyme Inhibition: It can act as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine
Therapeutics: It may have therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions.
Industry
Agriculture: The compound can be used as a fungicide or pesticide to protect crops from diseases and pests.
Chemical Manufacturing: It can serve as an intermediate in the synthesis of other valuable chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3’-(Ethane-1,2-diyl)bis[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole] involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The triazole rings can form hydrogen bonds and π-π interactions with these targets, leading to inhibition or modulation of their activity. The methylsulfanyl and phenyl groups contribute to the compound’s lipophilicity and ability to penetrate biological membranes, enhancing its bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
3,3’-(Ethane-1,2-diyl)bis[5-(methylsulfanyl)-4H-1,2,4-triazole]: Lacks the phenyl groups, resulting in different chemical and biological properties.
3,3’-(Ethane-1,2-diyl)bis[5-(methylsulfanyl)-4-phenyl-1H-1,2,4-triazole]: Contains a different isomeric form of the triazole ring, leading to variations in reactivity and applications.
3,3’-(Ethane-1,2-diyl)bis[5-(methylsulfanyl)-4-phenyl-4H-1,2,3-triazole]:
Uniqueness
The uniqueness of 3,3’-(Ethane-1,2-diyl)bis[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole] lies in its specific substitution pattern and the presence of both phenyl and methylsulfanyl groups
Properties
CAS No. |
72743-87-4 |
---|---|
Molecular Formula |
C20H20N6S2 |
Molecular Weight |
408.5 g/mol |
IUPAC Name |
3-methylsulfanyl-5-[2-(5-methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)ethyl]-4-phenyl-1,2,4-triazole |
InChI |
InChI=1S/C20H20N6S2/c1-27-19-23-21-17(25(19)15-9-5-3-6-10-15)13-14-18-22-24-20(28-2)26(18)16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3 |
InChI Key |
KDLONNBUWWPMGS-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NN=C(N1C2=CC=CC=C2)CCC3=NN=C(N3C4=CC=CC=C4)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.